3-(Bis(2-hydroxyethyl)amino)-2-hydroxypropane-1-sulfonic acid

Catalog No.
S604529
CAS No.
68399-80-4
M.F
C7H17NO6S
M. Wt
243.28 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Bis(2-hydroxyethyl)amino)-2-hydroxypropane-1-su...

CAS Number

68399-80-4

Product Name

3-(Bis(2-hydroxyethyl)amino)-2-hydroxypropane-1-sulfonic acid

IUPAC Name

3-[bis(2-hydroxyethyl)amino]-2-hydroxypropane-1-sulfonic acid

Molecular Formula

C7H17NO6S

Molecular Weight

243.28 g/mol

InChI

InChI=1S/C7H17NO6S/c9-3-1-8(2-4-10)5-7(11)6-15(12,13)14/h7,9-11H,1-6H2,(H,12,13,14)

InChI Key

XCBLFURAFHFFJF-UHFFFAOYSA-N

SMILES

C(CO)N(CCO)CC(CS(=O)(=O)O)O

Synonyms

3-(N,N-bis(2-hydroxyethyl)amino)-2-hydroxypropanesulfonic acid, DIPSO cpd

Canonical SMILES

C(CO)N(CCO)CC(CS(=O)(=O)O)O

Biological Buffer:

DIPSO is a zwitterionic molecule, meaning it carries both a positive and a negative charge within its structure, making it a good candidate for use as a biological buffer. Buffers help maintain a stable pH in solutions, which is crucial for many biological processes. Studies have shown that DIPSO exhibits excellent buffering capacity across a wide pH range (3-11) and has low toxicity to biological systems, making it a valuable tool for researchers in various fields of biology, including biochemistry, cell biology, and molecular biology [].

Pharmaceutical Research:

DIPSO has been investigated for its potential applications in drug development. Its ability to chelate metal ions, such as iron, has led to its exploration as a potential iron chelator for treating iron overload conditions. Additionally, its zwitterionic nature makes it a good candidate for improving the solubility and bioavailability of poorly soluble drugs [].

Material Science:

DIPSO has been explored for its potential applications in the development of functional materials. Its unique properties, including its ability to form self-assembled structures and its interaction with metal ions, make it a promising candidate for various applications, such as drug delivery systems, biosensors, and tissue engineering [].

Molecular Structure Analysis

AMPSO possesses a complex molecular structure with several key features:

  • Central Carbon Chain: The core structure consists of a three-carbon chain with a hydroxyl group (-OH) attached to the second carbon.
  • Sulfonic Acid Group: A sulfonic acid group (SO3H) is attached to the first carbon, making AMPSO a strong acid donor [].
  • Amino Group: A secondary amine group (-N(CH2CH2OH)2) is linked to the third carbon. The two hydroxyl groups (-OH) attached to the ethyl chains give AMPSO its water-solubility and zwitterionic character (having both positive and negative charges) at physiological pH [].

The combination of these functional groups makes AMPSO a versatile molecule capable of forming various interactions with other molecules [].


Chemical Reactions Analysis

Specific information on the synthesis of AMPSO is not readily available in scientific literature. However, organic sulfonic acids like AMPSO can be generally synthesized through sulfonation reactions, where a sulfur trioxide (SO3) molecule is introduced to an organic molecule [].


Physical And Chemical Properties Analysis

  • Molecular Formula: C7H17NO6S []
  • Molecular Weight: 243.274 g/mol []
  • Melting Point: Data not available
  • Boiling Point: Data not available
  • Solubility: Highly soluble in water []
  • pKa: The pKa values for the sulfonic acid and amine groups are likely to be in the range of 1-2 and 8-10, respectively, due to the presence of electron-withdrawing and donating groups [].

The specific mechanism of action of AMPSO depends on the context of its application. Here are two potential mechanisms:

  • Chelation: AMPSO's ability to donate and accept protons allows it to chelate (form a complex with) metal ions. This property makes it useful in studies of metal ion transport and separation [].
  • Buffering: Due to its zwitterionic nature, AMPSO can act as a buffer, helping to maintain a stable pH in a solution [].

XLogP3

-5.1

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 3 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 3 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

68399-80-4

General Manufacturing Information

1-Propanesulfonic acid, 3-[bis(2-hydroxyethyl)amino]-2-hydroxy-: ACTIVE

Dates

Modify: 2023-08-15

Copper(II) complexation properties and surfactant activity of 3-[N, N-bis(2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid and N-(2-Hydroxyethyl)piperazine-N'-2-hydroxypropanesulfonic acid pH buffers which may affect trace metal speciation in in vitro studies

M T Vasconcelos, M A Azenha, C M Almeida
PMID: 9882392   DOI: 10.1006/abio.1998.2884

Abstract

Disadvantages of the some zwitterionic pH buffers are (i) that they can interact with metal ions as well as protons, and (ii) that they may have a surfactant effect in chemical or in vitro biological or biochemical studies. This has to be taken into account when a buffer is selected. Here, the copper-complexing capacity and the surfactant activity of three compounds, 3-[N,N-bis (2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid (DIPSO), N-(2-hydroxyethyl)piperazine-N'-(2-hydroxypropanesulfonic acid) (HEPPSO), and piperazine-N,N'-bis(2-ethanesulfonic acid) (Pipes), were investigated. Global stability constants (log betaabc) of copper(II)-buffer complexes were determined, at 25 degrees C, 0.5 M ionic strength, and at 0.8 mM buffer concentration, by pH and pCu ion-selective electrode measurements. Here, betaabc corresponds to the equilibrium: aCu2+ + bL- + cH+ left and right arrow (CuaLbHc)(2a-b+c); HL = DIPSO or HEPPSO; c: +1 = proton; -1 = hydroxide. Using SUPERQUAD constants were calculated, giving: DIPSO: log beta110 = 5.02, log beta120 = 8.99, log beta130 = 13.0, log beta140 = 16.3, log beta14-1 = 9.26, log beta14-2 = 0.645, log beta150 = 20.5, log beta160 = 24.3, log beta16-1 = 16.1, log beta16-2 = 8.98; HEPPSO: log beta110 = 4.29, log beta120 = 8.35, log beta130 = 12.1, log beta140 = 15.9, log beta150 = 19.6, log beta160 = 23.4, log beta16-1 = 14.9. The pKa values were determined at higher buffer concentrations, giving a value 7.33 for DIPSO and 7.84 for HEPPSO at 2.0 mM buffer concentration. Effects of buffer concentration on stability and acidity constants were investigated and compared with measurements using voltammetric and potentiometric stripping analysis, confirming no copper(II) complexation by Pipes. Surfactant activities were determined using alternating current polarography, confirming marked surface activity of 10 mM of DIPSO or HEPPSO.


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